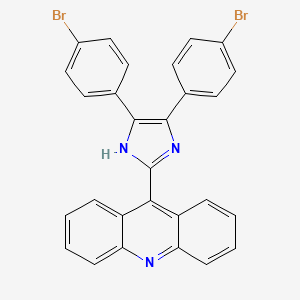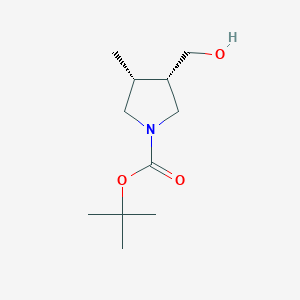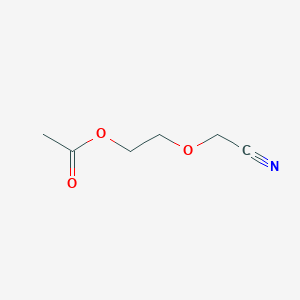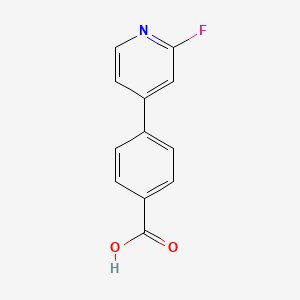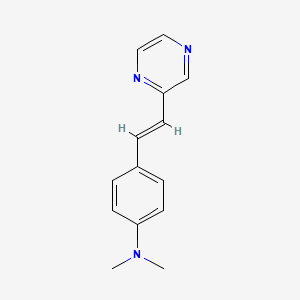
(E)-N,N-Dimethyl-4-(2-(pyrazin-2-yl)vinyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N,N-Dimethyl-4-(2-(pyrazin-2-yl)vinyl)aniline is an organic compound characterized by the presence of a pyrazine ring and a vinyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N,N-Dimethyl-4-(2-(pyrazin-2-yl)vinyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(dimethylamino)benzaldehyde and pyrazine-2-carbaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 4-(dimethylamino)benzaldehyde and pyrazine-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the desired vinyl linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (E)-N,N-Dimethyl-4-(2-(pyrazin-2-yl)vinyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the vinyl group.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the aniline moiety reacts with electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a catalyst.
Major Products:
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alkanes or alcohols.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Scientific Research Applications
(E)-N,N-Dimethyl-4-(2-(pyrazin-2-yl)vinyl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel materials with specific properties.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. It may act as a ligand for certain biological targets.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. It may also find applications in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of (E)-N,N-Dimethyl-4-(2-(pyrazin-2-yl)vinyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
(E)-N,N-Dimethyl-4-(2-(pyrazin-2-yl)vinyl)aniline can be compared with other similar compounds, such as:
(E)-N,N-Dimethyl-4-(2-(pyridin-2-yl)vinyl)aniline: Similar structure but with a pyridine ring instead of a pyrazine ring.
(E)-N,N-Dimethyl-4-(2-(quinolin-2-yl)vinyl)aniline: Contains a quinoline ring, offering different electronic and steric properties.
(E)-N,N-Dimethyl-4-(2-(thiazol-2-yl)vinyl)aniline: Features a thiazole ring, which may impart distinct reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
5471-72-7 |
|---|---|
Molecular Formula |
C14H15N3 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(E)-2-pyrazin-2-ylethenyl]aniline |
InChI |
InChI=1S/C14H15N3/c1-17(2)14-7-4-12(5-8-14)3-6-13-11-15-9-10-16-13/h3-11H,1-2H3/b6-3+ |
InChI Key |
XSDKZBVEJBPEMZ-ZZXKWVIFSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=NC=CN=C2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12934045.png)
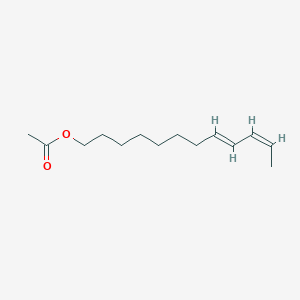
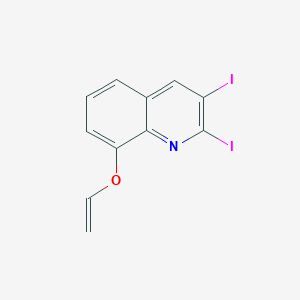
![[(4,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B12934063.png)
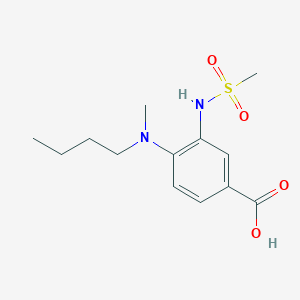
![tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12934069.png)

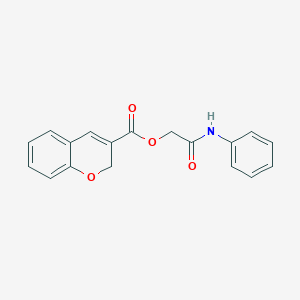
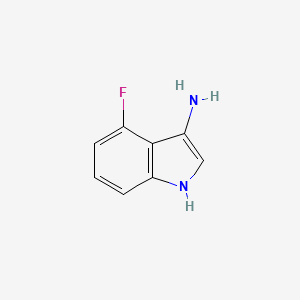
![6-(tert-Butoxycarbonyl)-2,2-difluoro-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B12934082.png)
